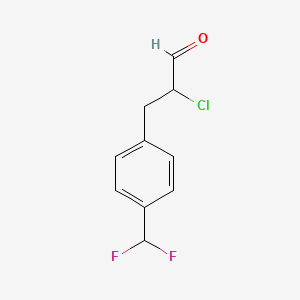
1-(3-Fluorophenyl)hexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorophenyl)hexan-2-one is an organic compound with the molecular formula C12H15FO and a molecular weight of 194.25 g/mol It is a derivative of hexanone, where a fluorophenyl group is attached to the second carbon of the hexanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Fluorophenyl)hexan-2-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-fluorobenzoyl chloride reacts with hexane in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Fluorophenyl)hexan-2-one undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), chlorinating agents like chlorine gas or sulfuryl chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitro, sulfo, and halo derivatives of the fluorophenyl group.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluorophenyl)hexan-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3-Fluorophenyl)hexan-2-one involves its interaction with molecular targets and pathways in biological systems. It is believed to inhibit protein-transporting monoamines such as dopamine, noradrenaline, and serotonin in the synaptic gap . This inhibition leads to increased levels of these neurotransmitters, resulting in various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Fluorophenyl)hexan-2-one: Similar structure but with the fluorine atom at the para position.
1-(2-Fluorophenyl)hexan-2-one: Fluorine atom at the ortho position.
1-(3-Chlorophenyl)hexan-2-one: Chlorine atom instead of fluorine at the meta position.
Uniqueness
1-(3-Fluorophenyl)hexan-2-one is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the fluorine atom can also enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications .
Eigenschaften
Molekularformel |
C12H15FO |
|---|---|
Molekulargewicht |
194.24 g/mol |
IUPAC-Name |
1-(3-fluorophenyl)hexan-2-one |
InChI |
InChI=1S/C12H15FO/c1-2-3-7-12(14)9-10-5-4-6-11(13)8-10/h4-6,8H,2-3,7,9H2,1H3 |
InChI-Schlüssel |
ABWIZQUNUOAROF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)CC1=CC(=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-fluoro-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13030652.png)

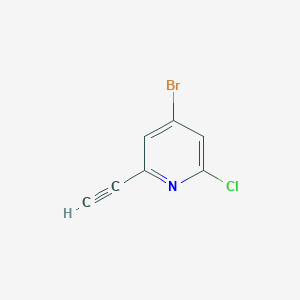
![(2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13030655.png)
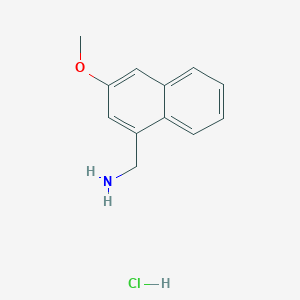
![1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-1,5-dihydro-4H-imidazo[4,5-C]pyridin-4-one](/img/structure/B13030680.png)
![(1S,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13030682.png)
![3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030684.png)
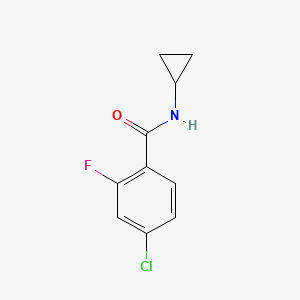
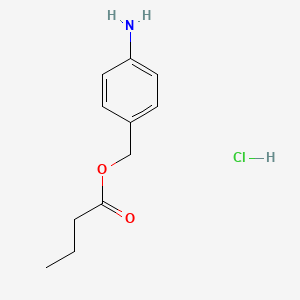
![(1R,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13030714.png)


